Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate
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Overview
Description
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is a complex organic compound that features a tert-butyl carbamate group attached to a nitrophenyl ring, which is further substituted with a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate typically involves multiple steps One common route starts with the nitration of a suitable phenyl precursor to introduce the nitro groupFinally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate can undergo several types of chemical reactions:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Reduction: 5-(4-methylpiperazin-1-yl)-2-aminophenyl)carbamate.
Substitution: Various substituted piperazine derivatives.
Hydrolysis: 5-(4-methylpiperazin-1-yl)-2-nitrophenylamine and carbon dioxide.
Scientific Research Applications
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can modulate the activity of the target, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-((4-ethylpiperazin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl (5-(4-methylpiperazin-1-yl)-2-nitrophenyl)carbamate is unique due to the presence of both a nitrophenyl group and a piperazine ring. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C16H24N4O4 |
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Molecular Weight |
336.39 g/mol |
IUPAC Name |
tert-butyl N-[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]carbamate |
InChI |
InChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)17-13-11-12(5-6-14(13)20(22)23)19-9-7-18(4)8-10-19/h5-6,11H,7-10H2,1-4H3,(H,17,21) |
InChI Key |
NAYIMYIHMQMARV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N2CCN(CC2)C)[N+](=O)[O-] |
Origin of Product |
United States |
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